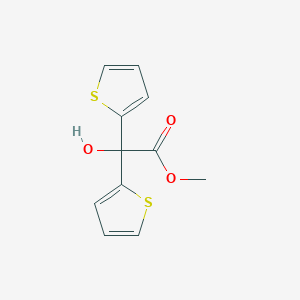

Methyl 2,2-dithienylglycolate

Description

The exact mass of the compound Methyl 2,2-dithienylglycolate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2,2-dithienylglycolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,2-dithienylglycolate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-2,2-dithiophen-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3S2/c1-14-10(12)11(13,8-4-2-6-15-8)9-5-3-7-16-9/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHWYWHVEQQDMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CS1)(C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465166 | |

| Record name | Methyl 2,2-dithienylglycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26447-85-8 | |

| Record name | Methyl α-hydroxy-α-2-thienyl-2-thiopheneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26447-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiopheneacetic acid, alpha-hydroxy-alpha-2-thienyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026447858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,2-dithienylglycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-2-thienylglycolic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2,2-dithienylglycolate: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-dithienylglycolate is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of a class of potent anticholinergic agents.[1][2] Its unique molecular architecture, featuring a central glycolic acid backbone flanked by two thiophene rings, makes it a valuable precursor in the development of active pharmaceutical ingredients (APIs), most notably long-acting muscarinic antagonists (LAMAs) used in the management of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[3][4] This technical guide provides a comprehensive overview of the fundamental properties of Methyl 2,2-dithienylglycolate, including its physicochemical characteristics, synthesis and purification protocols, and its established role in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 2,2-dithienylglycolate is critical for its handling, synthesis, and purification. The key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₃S₂ | |

| Molecular Weight | 254.33 g/mol | |

| Melting Point | 93-95 °C | |

| Boiling Point (Predicted) | 406.5 ± 40.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.392 ± 0.06 g/cm³ | [5] |

| Flash Point (Predicted) | 199.6 °C | [5] |

| Vapor Pressure (Predicted) | 2.46E-07 mmHg at 25°C | [5] |

| Refractive Index (Predicted) | 1.623 | [5] |

| pKa (Predicted) | 10.43 ± 0.29 | [5] |

| LogP (Predicted) | 2.21850 | [5] |

| Solubility | Soluble in acetone, acetonitrile, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), N-methylpyrrolidone, and tetrahydrofuran (THF) at room temperature. Slightly soluble in methanol (with heating). | [2] |

| Storage Temperature | 2-8°C, protected from light | [5] |

Synthesis and Purification

The synthesis of Methyl 2,2-dithienylglycolate is most commonly achieved through a Grignard reaction, a robust and scalable method for carbon-carbon bond formation.

Grignard Synthesis Protocol

This protocol involves the reaction of a thienyl-magnesium halide with dimethyl oxalate.

Experimental Protocol:

-

Grignard Reagent Formation: Under a nitrogen atmosphere, slowly add 2-bromothiophene (9.68 mL, 0.1 mol) to a stirred mixture of magnesium turnings (2.7 g, 0.11 mol) in anhydrous diethyl ether (100 mL) at 0°C.[6]

-

After the initial reaction subsides, warm the mixture to 35°C and continue stirring to ensure complete formation of 2-thienylmagnesium bromide.[6]

-

Reaction with Dimethyl Oxalate: Prepare a solution of dimethyl oxalate (5.9 g, 0.05 mol) in anhydrous diethyl ether (150 mL).[6]

-

Slowly add the dimethyl oxalate solution to the Grignard reagent over a period of 3 hours, maintaining the reaction temperature.[6]

-

Reaction Completion and Work-up: After the addition is complete, heat the mixture to reflux (approximately 45°C) for 45 minutes.[6]

-

Cool the reaction mixture to room temperature and quench by the slow addition of 1.25 M sulfuric acid (150 mL).[6]

-

Stir the mixture for 1 hour at room temperature.[6]

-

Separate the organic layer and wash it sequentially with a dilute aqueous solution of sodium bicarbonate (100 mL) and water (100 mL).[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

-

Recrystallization: Recrystallize the resulting solid from carbon tetrachloride (e.g., 1 g of crude product in 3 mL of solvent) to afford purified Methyl 2,2-dithienylglycolate.[6] A 60% yield has been reported for this method.[6]

Synthesis Workflow Diagram

Caption: Grignard synthesis of Methyl 2,2-dithienylglycolate.

Purification from Regioisomeric Impurities

A critical challenge in the synthesis of Methyl 2,2-dithienylglycolate is the formation of the regioisomer, methyl 2-(thiophen-2-yl)-2-(thiophen-3-yl)glycolate.[4] The presence of this impurity can impact the purity and efficacy of the final API.[4] A patented purification process has been developed to reduce this impurity to levels suitable for pharmaceutical use (≤ 0.10%).[4]

Purification Protocol:

-

Solvent Addition: Add an organic solvent such as a linear alkyl ether, linear alkenyl ether, isobutyl acetate, toluene, or a mixture thereof with a co-solvent to the crude Methyl 2,2-dithienylglycolate containing the regioisomeric impurity.[4]

-

Heating: Heat the mixture to a temperature between 30°C and 70°C.[4]

-

Hold Time: Maintain the mixture at this temperature for at least 1 hour.[4]

-

Cooling: Cool the mixture to a temperature between 0°C and 25°C.[4]

-

Crystallization: Maintain the mixture at the lower temperature until a crystalline solid is obtained.[4]

-

Separation: Separate the crystalline solid from the solvent mixture to yield purified Methyl 2,2-dithienylglycolate with a reduced content of the regioisomeric impurity.[4]

Purification Workflow Diagram

Caption: Purification of Methyl 2,2-dithienylglycolate.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Methyl 2,2-dithienylglycolate and quantifying impurities, particularly the regioisomer.

HPLC Method for Purity Analysis:

-

Column: Zorbax Rx-C8 (5 μm, 4.6 × 150 mm)[1]

-

Mobile Phase: A gradient of Solvent A (Water with 1% triethylamine, pH adjusted to 3.0 with perchloric acid) and Solvent B (Acetonitrile).[1]

-

Gradient Program:

-

Detection: UV detection is typically used, though not explicitly stated in the source.

-

Retention Times:

Pharmacological Significance

The primary pharmacological relevance of Methyl 2,2-dithienylglycolate lies in its role as a key building block for potent anticholinergic drugs.[1][2] While some research indicates that the compound and its derivatives possess biological activity, quantitative pharmacological data for Methyl 2,2-dithienylglycolate itself, such as binding affinities (Ki) or functional potencies (IC50, EC50) at muscarinic receptors, are not extensively reported in the available literature. Its significance is therefore best understood in the context of the final drug products.

Role in the Synthesis of Tiotropium Bromide

Tiotropium bromide is a long-acting muscarinic antagonist that is synthesized from Methyl 2,2-dithienylglycolate.[3][7] The synthesis involves the transesterification of Methyl 2,2-dithienylglycolate with scopine, followed by quaternization of the resulting tertiary amine with methyl bromide.[1][3]

Logical Relationship Diagram

Caption: Synthesis of Tiotropium Bromide from Methyl 2,2-dithienylglycolate.

Conclusion

Methyl 2,2-dithienylglycolate is a fundamentally important molecule in the landscape of pharmaceutical synthesis. Its well-defined physicochemical properties and established synthetic routes make it a reliable intermediate for the production of high-value anticholinergic APIs. While direct quantitative data on its own pharmacological activity is limited, its structural contribution to the final drug products is indisputable. For researchers and drug development professionals, a comprehensive understanding of the core properties and synthetic methodologies associated with Methyl 2,2-dithienylglycolate is crucial for the efficient and high-purity production of essential medicines for respiratory and other disorders. Further research into the intrinsic biological activities of this intermediate could potentially unveil novel applications.

References

- 1. air.unimi.it [air.unimi.it]

- 2. Buy Methyl 2,2-dithienylglycolate | 26447-85-8 [smolecule.com]

- 3. US20080051582A1 - Process for the preparation of tiotropium bromide - Google Patents [patents.google.com]

- 4. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]

- 5. lookchem.com [lookchem.com]

- 6. Methyl 2,2-dithienylglycolate | 26447-85-8 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to Methyl 2,2-dithienylglycolate: Synthesis, Properties, and Application in Anticholinergic Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,2-dithienylglycolate is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of various active pharmaceutical ingredients (APIs), most notably the long-acting anticholinergic drug, Tiotropium bromide.[1] This technical guide provides a comprehensive overview of Methyl 2,2-dithienylglycolate, including its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its pharmacological significance as a precursor to muscarinic receptor antagonists. The document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Methyl 2,2-dithienylglycolate, with the CAS number 26447-85-8, is a solid organic compound.[2] Its molecular structure features a central glycolate moiety with two thiophene rings attached to the alpha-carbon.[3] The presence of these heterocyclic rings is crucial for the pharmacological activity of the final drug products.

Table 1: Physicochemical Properties of Methyl 2,2-dithienylglycolate

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₃S₂ | [2][4][5] |

| Molecular Weight | 254.32 g/mol | [2][6] |

| Melting Point | 93-95 °C | [7][8][9] |

| Boiling Point | 406.5 °C at 760 mmHg | [8][9][10] |

| Density | 1.392 g/cm³ | [8][9][10] |

| Flash Point | 199.6 °C | [8][9][10] |

| Appearance | Solid | [2] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [10] |

Table 2: Spectroscopic Data of Methyl 2,2-dithienylglycolate

| Spectrum Type | Data | Reference |

| ¹H-NMR (CDCl₃) | δ 3.90 (s, 3H), 4.68 (s, 1H), 6.98 (dd, 2H), 7.16 (dd, 2H), 7.29 (dd, 2H) | [6] |

| ¹³C-NMR (CDCl₃) | δ 54.2, 77.0, 123.2, 125.8, 126.8, 142.5, 173.4 | [3] |

| Mass Spectrum (ESI-MS) | m/z 254 [M]+ | [11] |

Synthesis of Methyl 2,2-dithienylglycolate

The synthesis of Methyl 2,2-dithienylglycolate is a critical process, with the primary challenge being the avoidance of the regioisomeric impurity, methyl 2-(thiophen-2-yl)-2-(thiophen-3-yl)glycolate.[11] Two common synthetic routes are the Grignard reaction and a more selective lithiation-based method.

Grignard Reaction Protocol

This method involves the reaction of a thienylmagnesium bromide with dimethyl oxalate.

Experimental Protocol:

-

Grignard Reagent Formation: Under a nitrogen atmosphere, slowly add 9.68 mL (0.1 mol) of 2-bromothiophene to a stirred mixture of 2.7 g (0.11 mol) of magnesium turnings in 100 mL of anhydrous diethyl ether at 0 °C.

-

After the initial reaction subsides, warm the mixture to 35 °C and continue stirring.

-

Reaction with Dimethyl Oxalate: Prepare a solution of 5.9 g (0.05 mol) of dimethyl oxalate in 150 mL of anhydrous diethyl ether.

-

Slowly add the dimethyl oxalate solution to the Grignard reagent over a period of 3 hours.

-

After the addition is complete, heat the reaction mixture to reflux (45 °C) for 45 minutes.[7]

-

Work-up: Cool the mixture to room temperature and add 150 mL of 1.25 M sulfuric acid.

-

Stir for 1 hour at room temperature.

-

Separate the organic layer and wash it sequentially with 100 mL of dilute aqueous sodium bicarbonate and 100 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the resulting solid from carbon tetrachloride (1 g of solid per 3 mL of solvent) to yield Methyl 2,2-dithienylglycolate.[7]

Selective Lithiation Protocol

To circumvent the formation of the 2,3-dithienylglycolate impurity, a two-step protocol involving lithiation has been developed.[1][3]

Experimental Protocol:

-

Formation of Methyl 2-oxo-2-(thiophen-2-yl)acetate: In a flame-dried round-bottom flask under a nitrogen atmosphere, add 0.60 mL of n-butyllithium (1.6 M in hexanes, 0.95 mmol) to a solution of 177 mg (1.5 mmol) of dimethyl oxalate and 193 mg (1.0 mmol) of 2-bromothiophene in 25 mL of anhydrous tetrahydrofuran (THF) at -80 °C.

-

Stir the reaction mixture at -80 °C for 30-40 minutes, monitoring completion by TLC (EtOAc/hexane 1:9).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (5 mL).

-

Extract the product with an organic solvent, dry the organic layer, and purify by flash column chromatography on silica gel (EtOAc/hexane 1:9) to yield methyl 2-oxo-2-(thiophen-2-yl)acetate.[3]

-

Formation of Methyl 2,2-dithienylglycolate: In a flame-dried round-bottom flask under a nitrogen atmosphere, add 0.6 mL of n-butyllithium (1.6 M in hexanes) to a solution of 187 mg (1.1 mmol) of the previously synthesized methyl 2-oxo-2-(thiophen-2-yl)acetate in anhydrous THF at -80 °C.

-

After the reaction is complete (monitored by TLC), quench, extract, and purify as described in the previous step to obtain pure Methyl 2,2-dithienylglycolate.[3]

Purification of Methyl 2,2-dithienylglycolate

A high degree of purity is essential for the use of Methyl 2,2-dithienylglycolate in pharmaceutical synthesis.[11] The following protocol describes a crystallization method to reduce the level of the 2,3-regioisomeric impurity.

Experimental Protocol:

-

Dissolution: Add an organic solvent such as methyl tert-butyl ether (MTBE), diisopropyl ether, or isobutyl acetate to the crude Methyl 2,2-dithienylglycolate.

-

Heat the mixture to a temperature between 30 °C and 70 °C until the solid is completely dissolved.

-

Crystallization: Slowly cool the solution to a temperature between 0 °C and 25 °C over at least one hour. Seeding with pure Methyl 2,2-dithienylglycolate crystals can be used to induce crystallization.

-

Maintain the mixture at this temperature for at least one hour to allow for complete crystallization.

-

Isolation: Separate the crystalline solid from the mixture by filtration.

-

Wash the crystals with a cold portion of the same organic solvent used for crystallization.

-

Dry the purified Methyl 2,2-dithienylglycolate under reduced pressure.[11]

Pharmacological Significance and Mechanism of Action

Methyl 2,2-dithienylglycolate is a key precursor in the synthesis of several anticholinergic agents, with Tiotropium bromide being a prominent example.[1][12] These drugs are used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[2][7]

Tiotropium bromide functions as a long-acting muscarinic receptor antagonist.[10][12] It competitively and reversibly blocks the action of acetylcholine at muscarinic receptors in the airway smooth muscles.[7][12] While it binds to all five muscarinic receptor subtypes (M1-M5), it exhibits kinetic selectivity, dissociating more slowly from M1 and M3 receptors compared to M2 receptors.[12][13] The blockade of M3 receptors on smooth muscle cells leads to bronchodilation and a reduction in mucus secretion, which are the primary therapeutic effects in COPD and asthma.[7][10]

Visualizations

Synthesis Workflow of Methyl 2,2-dithienylglycolate via Grignard Reaction

Caption: Synthesis workflow for Methyl 2,2-dithienylglycolate.

Signaling Pathway of Tiotropium Bromide

Caption: Tiotropium's antagonism of the M3 muscarinic receptor.

Relationship between Key Compounds

Caption: Key compound relationships in Tiotropium synthesis.

Conclusion

Methyl 2,2-dithienylglycolate is a compound of significant interest in the pharmaceutical industry, serving as a critical building block for the synthesis of potent anticholinergic drugs. A thorough understanding of its properties, synthesis, and purification is paramount for the efficient and safe production of these life-saving medications. The detailed protocols and data presented in this guide are intended to support and facilitate further research and development in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. droracle.ai [droracle.ai]

- 3. air.unimi.it [air.unimi.it]

- 4. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl 2,2-dithienylglycolate, CAS No. 26447-85-8 - iChemical [ichemical.com]

- 7. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. chembk.com [chembk.com]

- 10. Tiotropium bromide [medbox.iiab.me]

- 11. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]

- 12. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tiotropium - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2,2-dithienylglycolate (CAS: 26447-85-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-dithienylglycolate, with the CAS number 26447-85-8, is a crucial chemical intermediate, primarily recognized for its role in the synthesis of active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring two thiophene rings attached to a glycolate backbone, makes it a valuable precursor for various complex organic molecules.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its significant application in the development of anticholinergic drugs.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2,2-dithienylglycolate is presented in the table below. This data has been compiled from various chemical suppliers and literature sources.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃S₂ | [2][3][4] |

| Molecular Weight | 254.33 g/mol | [2][3][4][5] |

| Appearance | White to beige or light brown solid/powder | [3][6] |

| Melting Point | 93-95 °C | [7] |

| Boiling Point | 406.5 ± 40.0 °C (Predicted) | [3][7] |

| Density | 1.392 ± 0.06 g/cm³ (Predicted) | [3][7] |

| Solubility | Soluble in acetone, acetonitrile, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), N-methylpyrrolidone, and tetrahydrofuran (THF) at room temperature. Slightly soluble in methanol (with heating). Insoluble in water, hexane, and heptane. | [1][8][9] |

| Storage Temperature | 2-8 °C, protected from light | [3][8] |

| pKa | 10.43 ± 0.29 (Predicted) | [8] |

| LogP | 2.21850 (Predicted) | [8] |

| Flash Point | 199.6 °C | [8][10] |

| Refractive Index | 1.623 | [8] |

Spectral Data

| Spectroscopy | Data | Source |

| ¹H-NMR (CDCl₃) | Predicted peaks at δ 3.90, 4.68, 6.98, 7.16, 7.29 ppm. A published spectrum shows peaks at δ 7.29 (dd, 2H, J 4.9 Hz), 7.20 – 7.18 (m, 2H), 7.00 (dd, 2H, J 5.1, 3.6 Hz), 4.68 (s, 1H), 3.92 (s, 3H). | [7][11] |

| ¹³C-NMR (CDCl₃) | A published spectrum shows characteristic peaks. | [7][10] |

| Mass Spectrometry (ESI-MS) | Analysis has been performed using a Waters QTof Micro with positive Electrospray Ionization (ESI). | [1] |

| Infrared (IR) | Conforms to the structure. | [6] |

| X-ray Powder Diffraction (XRPD) | Crystalline form has distinguishable peaks at 7.94°, 13.34°, 15.91°, 21.86°, 22.65°, 22.94° (2-Theta, ±0.1). | [1] |

| Differential Scanning Calorimetry (DSC) | Shows an endothermic peak at 93.25°C ± 1°C with an onset at 92.78°C ± 1°C. | [1] |

| Thermogravimetric Analysis (TGA) | Thermal decomposition begins at approximately 200°C. | [1] |

Synthesis and Purification

Methyl 2,2-dithienylglycolate is typically synthesized via a Grignard reaction.[12][13] A common method involves the reaction of a Grignard reagent derived from 2-bromothiophene with dimethyl oxalate.[12][13] A significant challenge in the synthesis is the formation of the regioisomeric impurity, methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate (2,3-MDTG), which can be difficult to separate from the desired product.[1][12][14]

Experimental Protocol: Synthesis via Grignard Reaction

The following protocol is adapted from literature procedures.[15][16]

Materials:

-

2-bromothiophene

-

Magnesium scrapings

-

Anhydrous diethyl ether

-

Dimethyl oxalate

-

1.25 M Sulfuric acid

-

Dilute aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

-

Carbon tetrachloride

-

Nitrogen gas supply

Procedure:

-

Under a nitrogen atmosphere, slowly add 2-bromothiophene (9.68 mL, 0.1 mol) dropwise to a stirred mixture of magnesium scrapings (2.7 g, 0.11 mol) in anhydrous diethyl ether (100 mL) at 0 °C.

-

After the addition is complete, warm the reaction mixture to 35 °C and continue stirring.

-

Prepare a solution of dimethyl oxalate (5.9 g, 0.05 mol) in anhydrous diethyl ether (150 mL).

-

Slowly add the dimethyl oxalate solution dropwise to the Grignard reagent over a period of 3 hours.

-

After the addition, heat the reaction mixture to reflux (45 °C) and maintain for 45 minutes.[15][16]

-

Cool the mixture to room temperature and add 1.25 M sulfuric acid (150 mL).

-

Stir for 1 hour at room temperature.

-

Separate the organic layer and wash sequentially with dilute aqueous sodium bicarbonate (100 mL) and water (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the resulting solid residue from carbon tetrachloride (1 g / 3 mL) to yield Methyl 2,2-dithienylglycolate.[15][16]

Purification

Purification of Methyl 2,2-dithienylglycolate to remove the 2,3-MDTG impurity is critical for its use in pharmaceutical synthesis.[1][14] This is often achieved through crystallization from a suitable organic solvent under controlled temperature conditions.[9] A patented process describes a method involving dissolving the crude product in a specific organic solvent (e.g., linear alkyl ethers, isobutyl acetate, toluene) at a temperature between 30°C and 70°C, followed by cooling to a temperature between 0°C and 25°C to induce crystallization of the purified product.[1]

Applications in Drug Development

Methyl 2,2-dithienylglycolate is a key starting material for the synthesis of several important anticholinergic drugs, most notably Tiotropium bromide and Aclidinium bromide.[12][13][17] These drugs are muscarinic receptor antagonists used in the management of chronic obstructive pulmonary disease (COPD).[12][13][14]

Synthesis of Tiotropium Bromide

The synthesis of Tiotropium bromide involves the condensation of Methyl 2,2-dithienylglycolate with a scopine derivative, followed by quaternization of the tertiary amino group.[12]

Mechanism of Action: Muscarinic Receptor Antagonism

Tiotropium and related drugs derived from Methyl 2,2-dithienylglycolate function as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[14] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors.[12][18]

-

M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[18][19][20]

-

M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[19][20]

In the airways, acetylcholine acting on M3 receptors on smooth muscle cells causes bronchoconstriction.[21] Anticholinergic drugs like tiotropium block this interaction, leading to bronchodilation.[21]

Other Potential Applications

While the primary application of Methyl 2,2-dithienylglycolate is in the synthesis of anticholinergic pharmaceuticals, some sources suggest its potential use in other areas. It has been mentioned as a product for proteomics research, possibly as a biotinylation reagent for studying protein-protein interactions, although detailed protocols for this application are not widely available.[2][4][9][22] There is also speculation about its potential use in agriculture as a pesticide or herbicide and in material science as a building block for organic electronics, though these applications are less established.[22]

Conclusion

Methyl 2,2-dithienylglycolate is a high-value chemical intermediate with a well-established and critical role in the pharmaceutical industry. Its synthesis, while straightforward in principle, requires careful control to minimize the formation of isomeric impurities. A thorough understanding of its chemical properties and reaction pathways is essential for its effective use in the development of life-saving medications for respiratory diseases. Further research may yet uncover new applications for this versatile molecule in other scientific and industrial fields.

References

- 1. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]

- 2. Muscarinic Antagonists: Functions, Uses, and Side Effects - DoveMed [dovemed.com]

- 3. Methyl 2,2-Dithienyl Glycolate [chembk.com]

- 4. scbt.com [scbt.com]

- 5. Selective synthesis of methyl dithienyl-glycolates [air.unimi.it]

- 6. Methyl 2,2-dithienylglycolate [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. Methyl 2,2-dithienylglycolate|lookchem [lookchem.com]

- 9. Buy Methyl 2,2-dithienylglycolate | 26447-85-8 [smolecule.com]

- 10. air.unimi.it [air.unimi.it]

- 11. Methyl 2,2-dithienylglycolate, CAS No. 26447-85-8 - iChemical [ichemical.com]

- 12. pnas.org [pnas.org]

- 13. Physiology, Anticholinergic Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methyl 2,2-dithienylglycolate | 26447-85-8 [chemicalbook.com]

- 17. air.unimi.it [air.unimi.it]

- 18. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]

- 21. droracle.ai [droracle.ai]

- 22. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

physical and chemical properties of Methyl 2,2-dithienylglycolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-dithienylglycolate is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of a variety of anticholinergic agents. These agents, specifically muscarinic receptor antagonists, are crucial in the treatment of Chronic Obstructive Pulmonary Disease (COPD). This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis protocols, and the logical framework of its application in pharmaceutical manufacturing.

Core Physical and Chemical Properties

Methyl 2,2-dithienylglycolate is a solid, sometimes appearing as a slightly yellow waxy substance.[1] Its core physicochemical parameters are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₃S₂ | [2][3][4][5] |

| Molecular Weight | 254.33 g/mol | [2][5] |

| Melting Point | 93-95 °C | [3][4] |

| Boiling Point | 406.5 °C at 760 mmHg | [2][3] |

| Density | 1.392 g/cm³ | [2][3] |

| Appearance | Solid / Slightly yellow waxy solid | [1][4] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [2] |

| Flash Point | 199.6 °C | [2] |

| Refractive Index | 1.623 | [2] |

| Vapor Pressure | 2.46E-07 mmHg at 25°C | [2] |

| pKa | 10.43 ± 0.29 (Predicted) | [2] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of Methyl 2,2-dithienylglycolate.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra are standard methods for structural elucidation.[1] Chemical shifts are typically reported in ppm downfield from TMS, using the residual solvent peaks as internal references.[1]

-

X-Ray Powder Diffraction (XRPD): Crystalline Methyl 2,2-dithienylglycolate is characterized by an XRPD spectrum with distinct peaks at 7.94°, 13.34°, 15.91°, 21.86°, 22.65°, and 22.94° (2-Theta, ± 0.1).[6]

-

Differential Scanning Calorimetry (DSC): The DSC profile of the crystalline form shows an endothermic peak at approximately 93.25°C, with an onset at 92.78°C (± 1°C).[6]

Experimental Protocols

The synthesis of Methyl 2,2-dithienylglycolate is critical for its application in the pharmaceutical industry. Several methods have been developed, with the Grignard reaction being a common approach.

Synthesis via Grignard Reaction

This protocol outlines a common method for synthesizing Methyl 2,2-dithienylglycolate.

Materials:

-

2-Bromothiophene

-

Magnesium scrapings

-

Ether

-

Dimethyl oxalate

-

1.25 M Sulfuric acid

-

Dilute aqueous sodium bicarbonate

-

Water

-

Anhydrous sodium sulfate

-

Carbon tetrachloride

Procedure:

-

Under a nitrogen atmosphere, slowly add 2-bromothiophene (9.68 mL, 0.1 mol) to a stirred mixture of magnesium scrapings (2.7 g, 0.11 mol) in ether (100 mL), maintaining the temperature at 0°C.[7]

-

After the initial reaction, warm the mixture to 35°C and continue stirring.[7]

-

Prepare a solution of dimethyl oxalate (5.9 g, 0.05 mol) in ether (150 mL).[7]

-

Slowly add the dimethyl oxalate solution to the Grignard reagent over a period of 3 hours.[7]

-

Once the addition is complete, heat the reaction mixture to reflux (45°C) for 45 minutes.[7]

-

Cool the mixture to room temperature and add 1.25 M sulfuric acid (150 mL).[7]

-

Stir for 1 hour at room temperature.[7]

-

Separate the organic layer and wash it sequentially with dilute aqueous sodium bicarbonate (100 mL) and water (100 mL).[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

-

Recrystallize the resulting solid residue from carbon tetrachloride (1 g / 3 mL) to yield Methyl 2,2-dithienylglycolate.[7]

Purification Protocol

A purification process has been developed to reduce the content of the regioisomer impurity, methyl-2-(thiophene-2-yl)-2-(thiophene-3-yl) glycolate, which is crucial for pharmaceutical applications.[6]

Procedure:

-

Add an organic solvent (e.g., linear alkyl ethers, isobutyl acetate, toluene) to the crude mixture containing Methyl 2,2-dithienylglycolate and its regioisomer.[6]

-

Heat the mixture to a temperature between 30°C and 70°C and maintain for at least 1 hour.[6]

-

Cool the mixture to a temperature between 0°C and 25°C.[6]

-

Maintain this temperature until a crystalline solid forms.[6]

-

Separate the crystalline solid from the solvent to obtain purified Methyl 2,2-dithienylglycolate with a significantly reduced content of the regioisomer impurity.[6]

Visualizations

Synthesis Workflow via Grignard Reaction

Caption: Grignard reaction workflow for the synthesis of Methyl 2,2-dithienylglycolate.

Role in Anticholinergic Drug Synthesis

Methyl 2,2-dithienylglycolate is not an active pharmaceutical ingredient itself but a crucial precursor. Its significance lies in its role as a building block for complex anticholinergic drugs.

Caption: Logical pathway from Methyl 2,2-dithienylglycolate to muscarinic receptor antagonists.

Conclusion

Methyl 2,2-dithienylglycolate is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its well-defined physical and chemical properties, coupled with established synthesis and purification protocols, make it a reliable starting material. The information and protocols detailed in this guide are intended to support researchers and scientists in their work with this important molecule, facilitating the development of new and improved therapies for respiratory diseases.

References

- 1. air.unimi.it [air.unimi.it]

- 2. Methyl 2,2-dithienylglycolate|lookchem [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. Methyl 2,2-dithienylglycolate | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]

- 7. Methyl 2,2-dithienylglycolate | 26447-85-8 [chemicalbook.com]

The Unsung Hero: A Technical Guide to the Discovery and History of Methyl 2,2-dithienylglycolate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The history of Methyl 2,2-dithienylglycolate is not a standalone narrative of a breakthrough discovery, but rather a story intricately woven into the development of significant respiratory medicines.[1][2] Its importance lies in its role as a pivotal chemical intermediate for the synthesis of a range of active pharmaceutical ingredients (APIs), most notably anticholinergic agents like tiotropium bromide and aclidinium bromide, which are cornerstones in the treatment of Chronic Obstructive Pulmonary Disease (COPD).[1][3][4] This guide delves into the technical aspects of Methyl 2,2-dithienylglycolate, from its synthesis and purification to its critical function in the pharmaceutical industry. While it may not have a celebrated moment of discovery, its evolution is a testament to the advancements in process chemistry that enable the creation of life-saving drugs.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of Methyl 2,2-dithienylglycolate and its related acid is fundamental for its application in pharmaceutical synthesis.

| Property | Methyl 2,2-dithienylglycolate | Di-2-thienylglycolic Acid |

| Synonyms | Methyl di(2-thienyl)glycolate, Tiotropium EP Impurity E | (Hydroxy)(di-2-thienyl)acetic Acid, 2-Hydroxy-2,2-di(2-thienyl)acetic acid |

| CAS Number | 26447-85-8 | Not specified |

| Molecular Formula | C₁₁H₁₀O₃S₂ | C₁₀H₈O₃S₂ |

| Molecular Weight | 254.3 g/mol | Not specified |

The Genesis of a Key Intermediate: Synthesis and History

The synthesis of Methyl 2,2-dithienylglycolate is a critical step in the production of several anticholinergic drugs.[3][4] Its development is closely linked to the need for high-purity starting materials for these complex APIs.[1]

Historical Context and Significance

The significance of Methyl 2,2-dithienylglycolate emerged with the development of long-acting muscarinic antagonists (LAMAs) for COPD treatment. The intricate molecular structure of drugs like tiotropium bromide required a reliable and scalable synthesis of this key building block.[3] Consequently, the history of Methyl 2,2-dithienylglycolate is primarily a history of process chemistry optimization, focusing on achieving high purity and yield to meet pharmaceutical industry standards.[1]

Applications Beyond Anticholinergics

While its primary role is in the synthesis of anticholinergic agents, research has explored other potential applications of Methyl 2,2-dithienylglycolate.[5] Its unique structure suggests potential uses in agriculture as a pesticide or herbicide and in material science as a building block for advanced materials or in organic electronics.[5] In the field of proteomics, it has been utilized as a biotinylation reagent for studying protein-protein interactions.[5]

Experimental Protocols: Synthesis of Methyl 2,2-dithienylglycolate

Several methods have been developed for the synthesis of Methyl 2,2-dithienylglycolate, each with its own advantages and challenges. The choice of method often depends on the desired purity and scale of production.

Grignard Reaction: A Common Route

A frequently employed method involves the Grignard reaction.[1][3] This approach, however, can lead to the formation of the regioisomeric impurity, methyl 2,3-dithienylglycolate, which is difficult to separate from the desired product.[1][3]

Objective: To synthesize Methyl 2,2-dithienylglycolate via a Grignard reaction.

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

Dimethyl oxalate

-

Anhydrous Diethyl Ether (Et₂O) or Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Sulfuric acid

-

Sodium bicarbonate

-

Carbon tetrachloride

-

Anhydrous sodium sulfate

Procedure:

-

Under a nitrogen atmosphere, slowly add 2-bromothiophene to a stirred mixture of magnesium scrapings in ether, maintaining the temperature at 0°C.

-

After the initial reaction, warm the mixture to 35°C with continuous stirring.

-

Slowly add a solution of dimethyl oxalate in ether dropwise over a period of 3 hours.

-

Following the addition, heat the reaction mixture to reflux (45°C) and maintain for 45 minutes.

-

Cool the mixture to room temperature and add 1.25 M sulfuric acid.

-

Stir for 1 hour at room temperature, then separate the organic layer.

-

Wash the organic layer sequentially with dilute aqueous sodium bicarbonate and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the resulting solid residue from carbon tetrachloride to yield Methyl 2,2-dithienylglycolate.[6]

Yield Data:

| Method | Reported Yield | Reference |

|---|---|---|

| Grignard Reaction | 60% | [6] |

| Grignard Reaction | 54% (with 12% regioisomer impurity) |[3] |

Regioselective Synthesis: A Two-Step Protocol

To overcome the issue of regioisomeric impurity formation, a more selective two-step protocol has been developed.[3][4] This method allows for the specific synthesis of either Methyl 2,2-dithienylglycolate or its regioisomer, Methyl 2,3-dithienylglycolate, which is crucial for producing high-purity APIs.[3][4]

Objective: To selectively synthesize Methyl 2,2-dithienylglycolate.

Materials:

-

2-Bromothiophene

-

n-Butyllithium (BuLi)

-

Dimethyl oxalate

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve dimethyl oxalate and 2-bromothiophene in anhydrous THF and cool to -80°C.

-

Slowly add BuLi via syringe to the solution.

-

Stir the reaction mixture at -80°C until completion (monitored by TLC).

-

Quench the reaction with a saturated NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Methyl 2,2-dithienylglycolate.[1]

The Role of Methyl 2,2-dithienylglycolate in Drug Synthesis

The primary importance of Methyl 2,2-dithienylglycolate lies in its function as a precursor to potent anticholinergic agents. The following diagrams illustrate its central role in the synthesis of tiotropium bromide, a widely used LAMA.

Caption: Synthesis of Tiotropium Bromide from Methyl 2,2-dithienylglycolate.

Purification and Impurity Control

The purity of Methyl 2,2-dithienylglycolate is paramount for its use in the pharmaceutical industry. The primary impurity of concern is the regioisomer methyl 2-(thiophene-2-yl)-2-(thiophene-3-yl) glycolate (2,3-MDTG).[7] The presence of this impurity can lead to the formation of pharmacological regioisomers in the final drug product, impacting its safety and efficacy.[3]

A patented purification process has been developed to reduce the content of this impurity to levels suitable for pharmaceutical use (≤ 0.10%).[7] This process involves crystallization from a specific solvent system under controlled temperature conditions.[7]

Caption: Purification workflow for Methyl 2,2-dithienylglycolate.

Conclusion

While Methyl 2,2-dithienylglycolate may not have a storied history of independent discovery, its role as a cornerstone in the synthesis of vital anticholinergic drugs is undeniable. The continuous refinement of its synthesis and purification processes highlights the critical importance of process chemistry in modern drug development. For researchers and scientists in the pharmaceutical field, a thorough understanding of this key intermediate is essential for the continued innovation of therapies for respiratory diseases and potentially other therapeutic areas. Its story is a compelling example of how the optimization of a single molecule's production can have a far-reaching impact on human health.

References

- 1. benchchem.com [benchchem.com]

- 2. Di-2-thienylglycolic Acid Potassium Salt | Benchchem [benchchem.com]

- 3. air.unimi.it [air.unimi.it]

- 4. researchgate.net [researchgate.net]

- 5. Buy Methyl 2,2-dithienylglycolate | 26447-85-8 [smolecule.com]

- 6. Methyl 2,2-dithienylglycolate | 26447-85-8 [chemicalbook.com]

- 7. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 2,2-dithienylglycolate: Core Characteristics and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-dithienylglycolate is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of a class of potent anticholinergic agents.[1][2][3] Its unique molecular architecture, featuring a central glycolic acid backbone flanked by two thiophene rings, makes it a valuable precursor in the development of pharmaceuticals targeting muscarinic acetylcholine receptors.[2][4] This technical guide provides a comprehensive overview of the core characteristics of Methyl 2,2-dithienylglycolate, including its physicochemical properties, synthesis and purification protocols, and its significant application in the synthesis of active pharmaceutical ingredients (APIs).

Physicochemical Properties

Methyl 2,2-dithienylglycolate is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 26447-85-8 | [5] |

| Molecular Formula | C₁₁H₁₀O₃S₂ | [5][6] |

| Molecular Weight | 254.33 g/mol | [5] |

| Melting Point | 93-95 °C | [7] |

| Boiling Point | 406.5 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.392 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in DMSO and Methanol (with heating) | [5] |

| Appearance | White to off-white crystalline solid | |

| IUPAC Name | methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate |

Synthesis and Purification

The synthesis of Methyl 2,2-dithienylglycolate is a critical process for ensuring the purity and quality of the final API. The most common synthetic routes involve Grignard reactions or more selective lithiation protocols.[1] A significant challenge in the synthesis is the formation of the regioisomeric impurity, methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate (2,3-MDTG), which necessitates robust purification methods.[1][3]

Experimental Protocols

1. Synthesis via Grignard Reaction

A widely used method for the synthesis of Methyl 2,2-dithienylglycolate involves the Grignard reaction of 2-thienylmagnesium bromide with dimethyl oxalate.[1]

-

Materials: 2-Bromothiophene, magnesium turnings, dimethyl oxalate, diethyl ether, 1.25 M sulfuric acid, sodium bicarbonate solution, anhydrous sodium sulfate, carbon tetrachloride.

-

Procedure:

-

Under a nitrogen atmosphere, slowly add 2-bromothiophene (0.1 mol) to a stirred suspension of magnesium turnings (0.11 mol) in anhydrous diethyl ether (100 mL) at 0 °C to form the Grignard reagent.

-

After the initial reaction subsides, warm the mixture to 35 °C and stir until the magnesium is consumed.

-

Cool the Grignard solution and slowly add a solution of dimethyl oxalate (0.05 mol) in anhydrous diethyl ether (150 mL) over 3 hours.

-

Following the addition, heat the reaction mixture to reflux (approximately 45 °C) for 45 minutes.[8]

-

Cool the reaction mixture to room temperature and quench by the slow addition of 1.25 M sulfuric acid (150 mL).[8]

-

Separate the organic layer and wash sequentially with dilute aqueous sodium bicarbonate (100 mL) and water (100 mL).[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

-

Recrystallize the resulting solid from carbon tetrachloride to yield pure Methyl 2,2-dithienylglycolate.[8]

-

2. Selective Synthesis via Lithiation

To minimize the formation of the 2,3-MDTG impurity, a more selective two-step protocol can be employed.[1]

-

Materials: 2-Bromothiophene, n-butyllithium (n-BuLi), dimethyl oxalate, anhydrous tetrahydrofuran (THF), saturated ammonium chloride solution.

-

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve 2-bromothiophene (1.0 mmol) in anhydrous THF (15 mL) and cool to -78 °C.

-

Slowly add n-BuLi (1.6 M in hexanes, 0.95 mmol) and stir for 20 minutes to generate 2-thienyllithium.

-

In a separate flask, dissolve dimethyl oxalate (1.1 mmol) in anhydrous THF (5 mL) and add this solution to the 2-thienyllithium mixture.

-

Stir the reaction at -78 °C for 30 minutes.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic phase, and purify by chromatography to obtain methyl 2-oxo-2-(thiophen-2-yl)acetate.

-

This intermediate can then be reacted with another equivalent of 2-thienyllithium to selectively yield Methyl 2,2-dithienylglycolate.

-

3. Purification

Purification is crucial to remove the 2,3-MDTG impurity. Recrystallization from a suitable solvent system, such as isopropanol and n-heptane, is an effective method.[9]

-

Procedure:

-

Dissolve the crude Methyl 2,2-dithienylglycolate in isopropanol at an elevated temperature (e.g., 60 °C).[9]

-

Slowly add n-heptane to the solution while maintaining the temperature.[9]

-

Gradually cool the mixture to induce crystallization.

-

Isolate the purified crystals by filtration, wash with cold n-heptane, and dry under vacuum.[9]

-

Mandatory Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of Methyl 2,2-dithienylglycolate via the Grignard reaction followed by purification.

Conversion to Tiotropium Bromide

Caption: Key steps in the synthesis of Tiotropium Bromide from Methyl 2,2-dithienylglycolate.

Pharmacological Significance

Methyl 2,2-dithienylglycolate itself is not known to possess significant intrinsic pharmacological activity. Its primary importance lies in its role as a key building block for the synthesis of potent muscarinic receptor antagonists.[1][2][3] These antagonists, such as tiotropium bromide and aclidinium bromide, are crucial for the management of chronic obstructive pulmonary disease (COPD).[1][2]

Mechanism of Action of Derivatives

The therapeutic effect of drugs derived from Methyl 2,2-dithienylglycolate stems from their ability to block the action of acetylcholine at muscarinic receptors in the smooth muscle of the airways. Specifically, they are potent antagonists of the M3 muscarinic receptor subtype, which mediates bronchoconstriction. By inhibiting acetylcholine-induced M3 receptor activation, these drugs lead to bronchodilation and an improvement in breathing for patients with COPD.

Signaling Pathway of M3 Muscarinic Receptor Antagonism

Caption: Simplified signaling pathway of M3 muscarinic receptor-mediated bronchoconstriction and its inhibition by antagonists derived from Methyl 2,2-dithienylglycolate.

Conclusion

Methyl 2,2-dithienylglycolate is a compound of significant interest to the pharmaceutical industry, not for its own biological activity, but as an indispensable precursor for the synthesis of important respiratory medicines. A thorough understanding of its chemical properties, synthesis, and purification is paramount for the efficient and high-quality production of these life-saving drugs. The development of selective synthesis routes that minimize isomeric impurities remains a key area of research to ensure the safety and efficacy of the final active pharmaceutical ingredients.

References

- 1. air.unimi.it [air.unimi.it]

- 2. nbinno.com [nbinno.com]

- 3. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. Methyl 2,2-dithienylglycolate|lookchem [lookchem.com]

- 6. keyorganics.net [keyorganics.net]

- 7. chembk.com [chembk.com]

- 8. Methyl 2,2-dithienylglycolate | 26447-85-8 [chemicalbook.com]

- 9. US20080051582A1 - Process for the preparation of tiotropium bromide - Google Patents [patents.google.com]

An In-Depth Technical Guide to Methyl 2,2-dithienylglycolate: Synthesis, Properties, and Application in the Development of Anticholinergic Drugs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,2-dithienylglycolate is a pivotal chemical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the long-acting muscarinic antagonists (LAMAs) Tiotropium Bromide and Aclidinium Bromide. These drugs are mainstays in the treatment of chronic obstructive pulmonary disease (COPD), a progressive lung disease characterized by airflow limitation. This technical guide provides a comprehensive review of Methyl 2,2-dithienylglycolate, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and its conversion into the aforementioned APIs. Furthermore, it delves into the mechanism of action of these drugs, including signaling pathway diagrams, to offer a complete picture for researchers and professionals in the field of drug development.

Chemical and Physical Properties of Methyl 2,2-dithienylglycolate

Methyl 2,2-dithienylglycolate, also known as Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, is a solid compound with the chemical formula C₁₁H₁₀O₃S₂.[1] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 254.32 g/mol | [1] |

| Melting Point | 94 to 95 °C | [1] |

| Boiling Point | 406.5 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.392 g/cm³ (Predicted) | [2] |

| LogP | 2.21850 | [2] |

| Purity | Typically >96% after initial synthesis, can be purified to ≥99.5% | [1][3] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [2] |

Experimental Protocols

Synthesis of Methyl 2,2-dithienylglycolate

The synthesis of Methyl 2,2-dithienylglycolate is commonly achieved through a Grignard reaction. However, this method often leads to the formation of the regioisomeric impurity, methyl 2-(thiophen-2-yl)-2-(thiophen-3-yl)glycolate, which is challenging to separate.[4] A more selective two-step protocol has been developed to overcome this issue.[5][6]

2.1.1. Regio-selective Synthesis Protocol [5][6]

This protocol involves the preparation of a key intermediate, methyl 2-oxo-2-(thiophen-2-yl)acetate, followed by its reaction with a second equivalent of a thienyl nucleophile.

-

Step 1: Preparation of Methyl 2-oxo-2-(thiophen-2-yl)acetate

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-bromothiophene (1.0 mmol) in anhydrous tetrahydrofuran (THF, 15 mL).

-

Cool the solution to -80 °C.

-

Slowly add n-butyllithium (0.95 mmol) dropwise and stir the mixture for 20 minutes.

-

In a separate flask, dissolve dimethyl oxalate (1.5 mmol) in anhydrous THF (5.0 mL).

-

Add the dimethyl oxalate solution to the reaction mixture at -80 °C.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 2-oxo-2-(thiophen-2-yl)acetate.

-

-

Step 2: Synthesis of Methyl 2,2-dithienylglycolate

-

Prepare 2-thienyllithium in a separate flask as described in Step 1.

-

Add the previously synthesized methyl 2-oxo-2-(thiophen-2-yl)acetate (1.0 mmol) in anhydrous THF to the 2-thienyllithium solution at -80 °C.

-

Stir the reaction mixture until completion, monitoring by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Work up the reaction mixture as described in Step 1 to yield Methyl 2,2-dithienylglycolate.

-

Purification of Methyl 2,2-dithienylglycolate by Crystallization[3]

-

Dissolve the crude Methyl 2,2-dithienylglycolate in a suitable solvent (e.g., a mixture of methyl tert-butyl ether (MTBE) and a co-solvent like butanol, dimethyl acetamide, or xylene) by heating to a temperature between 30°C and 70°C until complete dissolution.[3]

-

Cool the solution to a temperature that induces crystallization, typically between 40°C and 60°C. Seeding with pure crystals of Methyl 2,2-dithienylglycolate can be employed to initiate crystallization.[3]

-

Slowly cool the mixture to a lower temperature, for instance, between 0°C and 25°C, to maximize the yield of the crystalline product.[3]

-

Separate the crystalline solid from the solvent by filtration.

-

Wash the crystals with a cold solvent to remove residual impurities.

-

Dry the purified Methyl 2,2-dithienylglycolate under vacuum. This process can yield a product with a purity of 99.5% or higher.

Synthesis of Tiotropium Bromide

The synthesis of Tiotropium Bromide from Methyl 2,2-dithienylglycolate involves a transesterification reaction with scopine to form N-demethyltiotropium, followed by quaternization.[7][8]

-

Step 1: Synthesis of N-demethyltiotropium (Scopine di(2-thienyl)glycolate) [7]

-

Combine Methyl 2,2-dithienylglycolate, scopine, a weak inorganic base (e.g., sodium carbonate), and a polar organic solvent in a reaction vessel.

-

Heat the mixture, typically below 70°C, for an extended period (e.g., 17-24 hours) to facilitate the transesterification reaction.[9]

-

After the reaction is complete, recover the N-demethyltiotropium product through appropriate work-up and purification procedures.

-

-

Step 2: Quaternization to Tiotropium Bromide [9][10]

-

Dissolve the N-demethyltiotropium in a suitable organic solvent (e.g., acetonitrile, or a mixture of acetonitrile and chloroform).[8][9]

-

Add methyl bromide to the solution. The reaction is typically carried out at a controlled temperature, for instance, between 0°C and 25°C.[10]

-

Stir the reaction mixture for a sufficient time (e.g., 12-64 hours) to allow for the formation of the quaternary ammonium salt, Tiotropium Bromide, which will precipitate out of the solution.[11]

-

Isolate the Tiotropium Bromide by filtration, wash with a suitable solvent, and dry under vacuum.

-

Synthesis of Aclidinium Bromide

The synthesis of Aclidinium Bromide involves the reaction of a (3R)-quinuclidinol ester of di-2-thienylglycolic acid with 3-phenoxypropyl bromide.[12][13][14]

-

Step 1: Synthesis of (3R)-3-[2-Hydroxy(di-2-thienyl)acetoxy]-1-azabicyclo[2.2.2]octane

-

This intermediate is synthesized by the esterification of (3R)-quinuclidinol with di-2-thienylglycolic acid or a derivative thereof. The synthesis of (R)-3-quinuclidinol is a key preceding step.

-

-

Step 2: Quaternization to Aclidinium Bromide [12][14][15]

-

React the (3R)-quinuclidinol ester intermediate with 3-phenoxypropyl bromide in a suitable solvent or mixture of solvents, such as amides or solvents with a sulfoxide group.[14]

-

The reaction leads to the formation of the quaternary ammonium salt, Aclidinium Bromide.

-

Isolate and purify the final product using standard techniques such as crystallization.

-

Mechanism of Action of Derived Anticholinergic Drugs

Tiotropium Bromide and Aclidinium Bromide are long-acting muscarinic antagonists (LAMAs) that exert their therapeutic effect in COPD by blocking the action of acetylcholine on muscarinic receptors in the airways.[16] There are five subtypes of muscarinic receptors (M1-M5). In the human lung, the M3 receptor, located on airway smooth muscle cells, is the primary mediator of bronchoconstriction.[16]

By competitively inhibiting M3 receptors, these drugs lead to bronchodilation, which helps to improve airflow and alleviate the symptoms of COPD.[16][17] Tiotropium and Aclidinium also exhibit kinetic selectivity for M3 and M1 receptors over M2 receptors.[17][18] The M2 receptor on presynaptic cholinergic nerve endings functions as an autoreceptor, inhibiting further acetylcholine release. Blockade of M2 receptors can lead to an increase in acetylcholine release, which could counteract the bronchodilatory effect. The faster dissociation from M2 receptors compared to M3 receptors contributes to the sustained bronchodilator effect of these drugs.[18][19]

Signaling Pathways

The binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle cells initiates a signaling cascade that leads to muscle contraction. The antagonism of this pathway by drugs like Tiotropium and Aclidinium is the basis of their therapeutic action.

Caption: M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle.

Quantitative Biological Data of Derived APIs

The efficacy of Tiotropium Bromide and Aclidinium Bromide is rooted in their high affinity for muscarinic receptors, particularly the M3 subtype. The following tables summarize key quantitative data regarding their biological activity.

Table 2: Muscarinic Receptor Binding Affinities (Ki, nM)

| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Reference |

| Tiotropium Bromide | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | [19] |

| Aclidinium Bromide | Subnanomolar Affinity | Subnanomolar Affinity | Subnanomolar Affinity | Subnanomolar Affinity | Subnanomolar Affinity | [20][21] |

Note: Specific Ki values can vary depending on the experimental conditions and tissue source. Tiotropium is approximately 10-fold more potent than ipratropium bromide in binding to human lung muscarinic receptors.[16]

Table 3: Functional Potency and Duration of Action

| Compound | Potency (Functional Assay) | Onset of Action | Duration of Action | Reference |

| Tiotropium Bromide | High | Slower than atropine/ipratropium | Extremely slow dissociation from M3 receptors, >24h | [18][19] |

| Aclidinium Bromide | Comparable to tiotropium and ipratropium | Faster than tiotropium | Similar to tiotropium, significantly longer than ipratropium | [20] |

Experimental and Synthetic Workflows

The overall process from the synthesis of Methyl 2,2-dithienylglycolate to the final API can be visualized as a multi-step workflow.

Caption: General workflow for the synthesis of Tiotropium/Aclidinium Bromide.

Conclusion

Methyl 2,2-dithienylglycolate is a critical building block in the synthesis of potent and long-acting anticholinergic drugs that are essential for the management of COPD. Understanding its synthesis, purification, and the subsequent chemical transformations is crucial for drug development professionals. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers working on the development of novel respiratory therapeutics. The continued optimization of the synthesis of Methyl 2,2-dithienylglycolate and its derivatives will likely lead to more efficient and cost-effective production of these life-improving medications.

References

- 1. droracle.ai [droracle.ai]

- 2. lookchem.com [lookchem.com]

- 3. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]

- 4. air.unimi.it [air.unimi.it]

- 5. air.unimi.it [air.unimi.it]

- 6. researchgate.net [researchgate.net]

- 7. EP2018379A2 - Scopine salts and their use in processes for the preparation of n-demethyl-tiotropium and tiotropium bromide - Google Patents [patents.google.com]

- 8. WO2018154596A1 - Process for synthesis of tiotropium bromide monohydrate - Google Patents [patents.google.com]

- 9. EP2018379B1 - Scopine salts and their use in processes for the preparation of n-demethyl-tiotropium and tiotropium bromide - Google Patents [patents.google.com]

- 10. US20150018556A1 - Process for Preparing Tiotropium Bromide - Google Patents [patents.google.com]

- 11. US7662963B2 - Process for the preparation of tiotropium bromide - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. medkoo.com [medkoo.com]

- 14. Process for the preparation of aclidinium bromide | Hovione [hovione.com]

- 15. CN108112252A - The method for preparing aclidinium bromide - Google Patents [patents.google.com]

- 16. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

- 18. Tiotropium (Spiriva): mechanistical considerations and clinical profile in obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Characterization of aclidinium bromide, a novel inhaled muscarinic antagonist, with long duration of action and a favorable pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An update on the efficacy and safety of aclidinium bromide in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 2,2-dithienylglycolate: A Comprehensive Technical Guide on Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 2,2-dithienylglycolate, a key intermediate in the synthesis of several pharmaceutical compounds. The document outlines critical safety and handling procedures, detailed experimental protocols for its synthesis, and its role in the development of anticholinergic drugs.

Chemical and Physical Properties

Methyl 2,2-dithienylglycolate is an organic compound notable for its two thiophene rings and a glycolate moiety.[1] These structural features are pivotal to its reactivity and application in medicinal chemistry.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃S₂ | [1][2][3] |

| Molecular Weight | 254.32 g/mol | [1][2] |

| CAS Number | 26447-85-8 | [3] |

| Appearance | Solid, Powder | [1][2] |

| Melting Point | 94 to 95°C | [2] |

| Boiling Point | 406.5°C at 760 mmHg | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| Flash Point | 199.6 ± 27.3 °C | [4] |

| Solubility | Soluble in acetone, acetonitrile, dimethyl sulfoxide, dimethylformamide, N-methylpyrrolidone, and tetrahydrofuran at room temperature.[1] | Smolecule[1] |

| Purity | Typically available at 96% purity.[2] | CymitQuimica[2] |

Safety and Handling

Methyl 2,2-dithienylglycolate is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2] Adherence to proper safety protocols is essential to minimize risk during handling and storage.

Hazard Identification and Precautionary Statements

| Hazard Statement | Description |

| H302 | Harmful if swallowed.[2][5] |

| H315 | Causes skin irritation.[2] |

| H319 | Causes serious eye irritation.[2] |

| H335 | May cause respiratory irritation.[2] |

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling.[2][5] |

| P270 | Do not eat, drink or smoke when using this product.[2][5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[2][5] |

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Use in a well-ventilated area.[4][5] Local exhaust ventilation should be used to control the generation of dust.

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[5]

-

Skin Protection: Wear impervious protective gloves and clothing to prevent skin contact.[5]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a dust respirator.[5]

Handling and Storage

-

Handling: Avoid contact with skin and eyes.[4][5] Do not eat, drink, or smoke when handling this product.[5] Wash hands thoroughly after handling.[5] Avoid generating dust.[5]

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[4][5] Keep away from incompatible materials and foodstuff containers.[5] Protect containers from physical damage.[5]

First Aid Measures

-

If Swallowed: Rinse mouth.[5] Call a POISON CENTER or doctor if you feel unwell.[5]

-

If on Skin: Wash with plenty of soap and water.[5] If skin irritation occurs, seek medical attention.

-

If in Eyes: Wash out immediately with water.[5] If irritation persists, seek medical attention.[5]

-

If Inhaled: Remove to fresh air.

Fire Fighting Measures

-

Extinguishing Media: Use extinguishing media suitable for the surrounding area.[5] There is no restriction on the type of extinguisher that may be used.[5]

-

Specific Hazards: The compound is non-combustible, but containers may burn.[5]

-

Protective Equipment: Wear breathing apparatus and protective gloves in the event of a fire.[5]

Experimental Protocols

Methyl 2,2-dithienylglycolate is a crucial intermediate for the synthesis of anticholinergic agents, such as tiotropium bromide and aclidinium bromide, which are used in the treatment of Chronic Obstructive Pulmonary Disease (COPD).[5]

Synthesis of Methyl 2,2-dithienylglycolate

Two primary methods for the synthesis of Methyl 2,2-dithienylglycolate are prevalent in the literature. The choice of method can influence the yield and the profile of impurities, most notably the regio-isomer methyl 2,3-dithienylglycolate.

Method 1: Grignard Reaction

This protocol involves the reaction of a Grignard reagent derived from 2-bromothiophene with dimethyl oxalate.

-

Materials: 2-bromothiophene, magnesium scrapings, ether, dimethyl oxalate, 1.25 M sulfuric acid, dilute aqueous sodium bicarbonate, water, anhydrous sodium sulfate, carbon tetrachloride.

-

Procedure:

-

Under a nitrogen atmosphere, slowly add 2-bromothiophene (0.1 mol) to a stirred mixture of magnesium scrapings (0.11 mol) in ether (100 mL) at 0°C.[2]

-

Warm the reaction mixture to 35°C and continue stirring.[2]

-

Slowly add a solution of dimethyl oxalate (0.05 mol) in ether (150 mL) over 3 hours.[2]

-

After the addition is complete, heat the mixture to reflux (45°C) for 45 minutes.[2]

-

Cool the mixture to room temperature and add 1.25 M sulfuric acid (150 mL).[2]

-

Stir for 1 hour at room temperature, then separate the organic layer.[2]

-

Wash the organic layer sequentially with dilute aqueous sodium bicarbonate (100 mL) and water (100 mL).[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

Recrystallize the resulting solid from carbon tetrachloride to yield methyl 2,2-dithienylglycolate.[2]

-

Method 2: Lithiation Reaction

This protocol utilizes n-butyllithium to generate a thienyl lithium species which then reacts with dimethyl oxalate.

-

Materials: 2-bromothiophene, n-butyllithium (n-BuLi), dimethyl oxalate, anhydrous tetrahydrofuran (THF), saturated NH₄Cl solution, ethyl acetate (AcOEt), hexane.

-

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, add n-BuLi to a solution of 2-bromothiophene and dimethyl oxalate in anhydrous THF at -80°C.

-

Stir the reaction mixture at -80°C until completion, monitoring by TLC (AcOEt/hexane).

-

Quench the reaction with a saturated NH₄Cl solution.

-

Purify the crude product by flash column chromatography on silica gel using an AcOEt/hexane gradient.

-

Role in Anticholinergic Drug Synthesis

Methyl 2,2-dithienylglycolate serves as the key starting material for the synthesis of important anticholinergic agents. The general synthetic scheme involves the condensation of Methyl 2,2-dithienylglycolate with a suitable cyclic amino alcohol (e.g., scopine) under basic conditions, followed by quaternization of the tertiary amine to yield the final active pharmaceutical ingredient.

Caption: Synthesis of Tiotropium Bromide from Methyl 2,2-dithienylglycolate.

Application in Proteomics

Methyl 2,2-dithienylglycolate has also found application in the field of proteomics as a biotinylation reagent.[1] In this context, it is used to covalently attach a biotin label to proteins, which facilitates their detection and quantification, particularly in studies of protein-protein interactions.[1] The thiophene moieties can be functionalized to enable this conjugation.

Signaling Pathways and Mechanism of Action

There is no evidence to suggest that Methyl 2,2-dithienylglycolate itself has a direct effect on biological signaling pathways. Its significance lies in its role as a precursor to pharmacologically active molecules.[6] The final drug products synthesized from this intermediate, such as tiotropium bromide, are potent anticholinergic agents. They function as muscarinic receptor antagonists, blocking the action of acetylcholine at M₃ receptors in the smooth muscle of the airways, leading to bronchodilation.

References

Methyl 2,2-dithienylglycolate: A Technical Overview of its Solubility and Role as a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Methyl 2,2-dithienylglycolate, with the molecular formula C₁₁H₁₀O₃S₂, is a white to light brown solid.[1][2] Key physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 26447-85-8 | [1] |